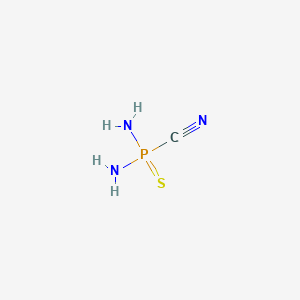
Phosphorodiamidothioic cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodiamidothioic cyanide is a chemical compound that contains phosphorus, nitrogen, sulfur, and carbon atoms It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
Phosphorodiamidothioic cyanide can be synthesized through various methods. One common approach involves the reaction of phosphorus pentachloride with thiourea, followed by the addition of cyanide ions. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Phosphorodiamidothioic cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus compounds.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a range of phosphorus-nitrogen compounds.
科学的研究の応用
Phosphorodiamidothioic cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: Researchers study its potential as a biochemical probe for investigating cellular processes.
Medicine: There is interest in its potential therapeutic applications, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which phosphorodiamidothioic cyanide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes. The pathways involved often include those related to phosphorus metabolism and cyanide detoxification.
類似化合物との比較
Phosphorodiamidothioic cyanide can be compared with other phosphorus-containing compounds such as:
Phosphorodiamidic acid: Similar in structure but lacks the cyanide group.
Thiophosphoryl chloride: Contains sulfur and phosphorus but has different reactivity.
Cyanamide: Contains a cyanide group but differs in its nitrogen-phosphorus connectivity.
The uniqueness of this compound lies in its combination of phosphorus, sulfur, and cyanide, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
117584-31-3 |
|---|---|
分子式 |
CH4N3PS |
分子量 |
121.10 g/mol |
IUPAC名 |
diaminophosphinothioylformonitrile |
InChI |
InChI=1S/CH4N3PS/c2-1-5(3,4)6/h(H4,3,4,6) |
InChIキー |
NDLAZZTUDVXBMX-UHFFFAOYSA-N |
正規SMILES |
C(#N)P(=S)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
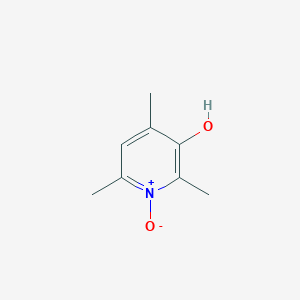
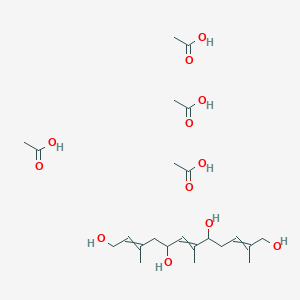
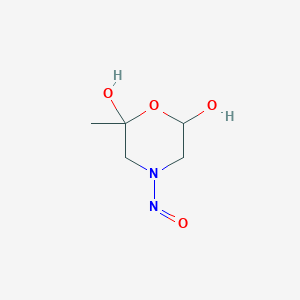
![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)

![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)

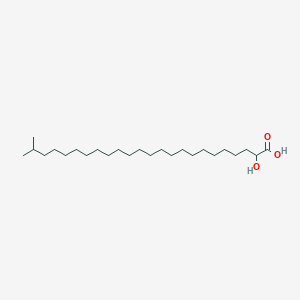
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)

